Eilatin

Description

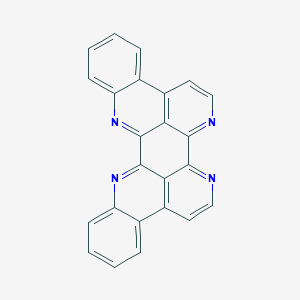

Structure

3D Structure

Properties

IUPAC Name |

3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12N4/c1-3-7-17-13(5-1)15-9-11-25-21-19(15)23(27-17)24-20-16(10-12-26-22(20)21)14-6-2-4-8-18(14)28-24/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLONQTAYDCFVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=NC=CC6=C5C(=NC7=CC=CC=C67)C4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923249 | |

| Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120154-96-3 | |

| Record name | Eilatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120154963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eilatin: A Marine-Derived Heptacyclic Alkaloid with Antileukemic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a heptacyclic aromatic alkaloid, a unique and highly symmetrical marine natural product first isolated from the Red Sea purple tunicate Eudistoma sp.[1] As a member of the pyridoacridine class of alkaloids, this compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its promising antileukemic effects. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activities with a focus on its anticancer properties, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is characterized by its rigid, planar heptacyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₂N₄ | [2] |

| Molecular Weight | 356.4 g/mol | [2] |

| IUPAC Name | 3,13,16,26-tetrazaheptacyclo[13.11.1.1²,¹⁰.0⁴,⁹.0¹⁹,²⁷.0²⁰,²⁵.0¹⁴,²⁸]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | [2] |

| CAS Number | 120154-96-3 | [2] |

| Appearance | Not reported in detail, but pyridoacridine alkaloids are often colored. | |

| Solubility | Not explicitly reported, but likely soluble in organic solvents like DMSO. |

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent antileukemic effect, specifically against Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[3]

Antileukemic Activity

Studies have shown that this compound inhibits the in vitro proliferation of myeloid progenitor cells (CFU-C) from CML patients in a dose-dependent manner.[3] A key finding is its ability to significantly reduce the levels of the BCR/ABL fusion protein, the hallmark of Ph+ CML, in CD34+ cells.[3]

| Cell Type | Treatment | Effect | Reference |

| CML patient-derived myeloid progenitor cells (CFU-C) | This compound (10⁻⁷ M and 10⁻⁶ M) for 16 hours | Statistically significant inhibition of proliferation compared to normal progenitor cells. | [3] |

| CML patient-derived CD34+ cells | This compound (10⁻⁷ M) for 16 hours | Marked inhibition of proliferation in liquid culture. | [3] |

| CML patient-derived CD34+ cells | This compound (10⁻⁷ M) for 16 hours | Reduction in BCR/ABL fusion signals from 94.6% to 54.5%. | [3] |

Postulated Mechanisms of Action

While the precise molecular targets of this compound have not been fully elucidated, its structural similarity to other pyridoacridine alkaloids suggests potential mechanisms of action, including DNA intercalation and inhibition of topoisomerase enzymes.[4][5] These mechanisms are known to induce cell cycle arrest and apoptosis in cancer cells.[4][5][6]

Pyridoacridine alkaloids are known to insert themselves between the base pairs of DNA, a process known as intercalation.[5][7] This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[6] Furthermore, these compounds can inhibit the activity of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication.[4][8] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which also triggers apoptotic pathways.[9]

References

- 1. Pyrroloquinoline and pyridoacridine alkaloids from marine sources. | Semantic Scholar [semanticscholar.org]

- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 3. Biological activities of pyridoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor agents. 100. Inhibition of human DNA topoisomerase II by cytotoxic ether and ester derivatives of podophyllotoxin and alpha-peltatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Eilatin: A Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eilatin, a heptacyclic aromatic alkaloid, was first discovered and isolated from the marine tunicate Eudistoma sp.[1] This technical guide provides a comprehensive overview of this compound, detailing its discovery, origin, and known biological activities. The document summarizes all available quantitative data on its anticancer properties, presents detailed experimental protocols for key assays, and visualizes relevant pathways and workflows using Graphviz diagrams. While the primary focus is on this compound, information on related compounds is included to provide a broader context for its potential mechanisms of action.

Discovery and Origin

This compound was first isolated in 1988 from the purple tunicate Eudistoma sp., a marine invertebrate found in the Red Sea.[2] It is a symmetrical heptacyclic aromatic alkaloid with the molecular formula C₂₄H₁₂N₄.[1]

Chemical Structure

The chemical structure of this compound is dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][3]phenanthroline.

References

Eilatin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of Eilatin, a heptacyclic marine alkaloid. The information is intended for researchers and professionals involved in oncology drug discovery and development.

Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | 3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | [1] |

| CAS Number | 120154-96-3 | [1] |

| Molecular Formula | C24H12N4 | [1] |

| Molecular Weight | 356.4 g/mol | [1] |

Biological Activity: Antileukemic Properties

This compound, isolated from the Red Sea purple tunicate Eudistoma sp., has demonstrated significant antileukemic effects, particularly against Philadelphia chromosome-positive (Ph+) cells characteristic of Chronic Myeloid Leukemia (CML).[2]

The following table summarizes the key quantitative findings from a study on the effect of this compound on human myeloid progenitor cells.

| Cell Type | Treatment | Concentration | Effect | Reference |

| CD34+ cells from CML patients | This compound | 10⁻⁷ M | 42.4% reduction in BCR/ABL fusion signals | [2] |

| CD34+ cells from CML patients | IFN-alpha | 500 U/mL | 32.8% reduction in BCR/ABL fusion signals | [2] |

| CD34+ cells from CML patients | Ara-C | 10⁻⁹ M | 26.0% reduction in BCR/ABL fusion signals | [2] |

Experimental Protocols

The following are generalized experimental protocols based on published research for assessing the antileukemic activity of this compound.[2]

-

Cell Isolation: Isolate CD34+ progenitor cells from the peripheral blood or bone marrow of CML patients and normal individuals using standard immunomagnetic separation techniques.

-

Cell Culture: Culture the isolated cells in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum, L-glutamine, and a cocktail of hematopoietic growth factors.

-

Treatment: Expose the cultured cells to varying concentrations of this compound (e.g., 10⁻⁷ M), along with positive controls such as Interferon-alpha (IFN-alpha) and Cytarabine (Ara-C), for a specified duration (e.g., 16 hours).

-

Colony-Forming Unit-Cell (CFU-C) Assay: Plate the treated and control cells in a methylcellulose-based medium to assess the proliferation of myeloid progenitor cells. Count the number of colonies after a suitable incubation period (e.g., 14 days).

-

Liquid Culture Proliferation: Monitor the proliferation of cells in liquid culture using standard cell counting methods (e.g., trypan blue exclusion) over a period of several days.

-

Fluorescence In Situ Hybridization (FISH): Use a dual-color FISH probe specific for the BCR and ABL genes to detect the BCR/ABL fusion gene in interphase nuclei of treated and untreated CD34+ cells.

-

Quantification: Enumerate the percentage of cells with the BCR/ABL fusion signal in at least 200 nuclei per sample to determine the effect of the treatment.

Signaling Pathways and Mechanism of Action

This compound belongs to the pyridoacridine class of alkaloids.[3] The precise signaling pathway through which this compound exerts its antileukemic effects has not been fully elucidated. However, based on its chemical class and observed biological activities, several mechanisms are proposed.

Pyridoacridine alkaloids are known to:

-

Intercalate into DNA: Their planar aromatic structure allows them to insert between the base pairs of DNA, which can interfere with replication and transcription.[4]

-

Inhibit Topoisomerase II: This enzyme is crucial for relieving topological stress in DNA during replication. Its inhibition leads to DNA damage and apoptosis.[3]

-

Generate Reactive Oxygen Species (ROS): The production of ROS can induce oxidative stress and trigger apoptotic pathways in cancer cells.[3][5]

The observed reduction in BCR/ABL fusion signals in CML cells treated with this compound strongly suggests an interaction with the BCR-ABL signaling pathway, a critical driver of CML pathogenesis.[2][6] This could occur through direct inhibition of the BCR-ABL kinase, induction of its degradation, or by affecting downstream signaling components.

Visualizations

Caption: Experimental workflow for evaluating the antileukemic activity of this compound.

Caption: Proposed mechanisms of action for pyridoacridine alkaloids like this compound.

References

- 1. Eilatine | C24H12N4 | CID 149352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: a novel marine alkaloid inhibits in vitro proliferation of progenitor cells in chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine pyridoacridine alkaloids and synthetic analogues as antitumor agents | Semantic Scholar [semanticscholar.org]

- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Marine Alkaloids as Antineoplastic Agents: A Technical Guide to Eilatin and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering novel molecular scaffolds with significant therapeutic potential.[1][2] Among these, marine alkaloids have emerged as a particularly promising class of compounds in the quest for new anticancer agents.[1][3] These nitrogen-containing heterocyclic compounds, isolated from organisms such as tunicates, sponges, and cyanobacteria, exhibit a wide range of potent biological activities, including cytotoxic, antiproliferative, and pro-apoptotic effects against various cancer cell lines.[1][4] This technical guide provides an in-depth overview of the antineoplastic properties of marine alkaloids, with a specific focus on Eilatin, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying molecular mechanisms of action.

This compound: A Promising Anti-Leukemic Marine Alkaloid

This compound, an alkaloid isolated from the Red Sea purple tunicate Eudistoma sp., has demonstrated notable antineoplastic activity, particularly against chronic myeloid leukemia (CML).[5] Research has shown that this compound can inhibit the in vitro proliferation of progenitor cells in CML patients.[5] A 16-hour exposure of CD34+ progenitor cells from CML patients to this compound at a concentration of 10⁻⁷ M resulted in a marked inhibition of their ability to proliferate in liquid culture and a reduction in colony-forming unit (CFU-C) content.[5] This anti-leukemic effect suggests its potential for use in ex vivo purging of bone marrow or peripheral blood from CML patients undergoing autologous bone marrow transplantation.[5]

Further studies using fluorescent in situ hybridization (FISH) to detect the BCR/ABL fusion gene, a hallmark of CML, revealed that this compound significantly reduced the percentage of Ph+ cells.[5] After a 16-hour exposure to 10⁻⁷ M this compound, the level of BCR/ABL fusion signals in CD34+ cells decreased to 54.5 ± 5%, compared to 94.6 ± 0.6% in untreated control cells.[5] This effect was more potent than that observed with interferon-alpha (IFN-α) and cytarabine (Ara-C) at the tested concentrations.[5]

Quantitative Analysis of Cytotoxicity

The antineoplastic potency of marine alkaloids and their synthetic analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. These values represent the concentration of a compound required to inhibit the growth of cancer cells by 50% and are determined through various in vitro assays. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activities of selected marine-derived and related synthetic alkaloids against various human cancer cell lines.

Table 1: Cytotoxic Activity of Marine-Derived Alkaloids and Analogs

| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Citation |

| FBA-TPQ | MDA-MB-231 | Breast Adenocarcinoma | 0.125 | [4] |

| FBA-TPQ | MCF-7 | Breast Adenocarcinoma | 0.097 | [4] |

| Spermatinamine Analogue 12 | HeLa | Cervix Adenocarcinoma | 5-10 | [6] |

| Spermatinamine Analogue 14 | MCF-7 | Breast Adenocarcinoma | 5-10 | [6] |

| Spermatinamine Analogue 15 | DU145 | Prostate Carcinoma | 5-10 | [6] |

Table 2: Cytotoxic Activity of Synthetic Isatin Derivatives

| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Citation |

| Isatin Derivative 2h | Jurkat | T-cell Leukemia | 0.03 | [7] |

| 5,7-dibromoisatin Analogue 6 | HT29 | Colon Carcinoma | ~1 | [8] |

| 5,7-dibromoisatin Analogue 11 | HT29 | Colon Carcinoma | ~1 | [8] |

| 5,7-dibromoisatin Analogue 13 | HT29 | Colon Carcinoma | ~1 | [8] |

| Isatin-based Cpd 36 | HCT-116 | Colorectal Carcinoma | 2.6 | [9] |

| Isatin-based Cpd 36 | MDA-MB-231 | Breast Adenocarcinoma | 4.7 | [9] |

| Isatin-based Cpd 36 | A-549 | Lung Carcinoma | 7.3 | [9] |

| Isatin-based Cpd 99 | MDA-MB-468 | Breast Adenocarcinoma | 10.24 | [9] |

| Isatin-based Cpd 99 | MDA-MB-231 | Breast Adenocarcinoma | 8.23 | [9] |

Core Experimental Protocols

The evaluation of antineoplastic properties of marine alkaloids involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, HCT116, Jurkat) are obtained from certified cell banks like the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are typically cultured in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity/Antiproliferative Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[11][12] Annexin V/PI staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of four cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[7]

Signaling Pathways and Mechanisms of Action

Marine alkaloids exert their antineoplastic effects by modulating various intracellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.[4]

Apoptosis Induction

Apoptosis is a highly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[13][14] Many anticancer agents, including marine alkaloids, trigger the intrinsic pathway.[11] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial outer membrane permeability (MOMP).[13] This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[13] Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (APAF-1), forming the apoptosome, which activates caspase-9, an initiator caspase.[13] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][13] The process is tightly regulated by the Bcl-2 family of proteins, where pro-apoptotic members (e.g., Bax, Bak) promote MOMP, and anti-apoptotic members (e.g., Bcl-2) inhibit it.[15]

Inhibition of Signaling Pathways for Proliferation

Beyond inducing apoptosis, certain marine alkaloids or their synthetic analogs can interfere with signaling pathways crucial for cancer cell proliferation and survival. For instance, some compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers and promotes cell growth and survival.[16] Additionally, inhibition of tubulin polymerization is another mechanism employed by some marine natural products, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][17] Some isatin analogs have demonstrated the ability to act as dual inhibitors of both tubulin polymerization and the Akt pathway.[8]

The diagram below outlines a typical workflow for the discovery and initial characterization of antineoplastic marine alkaloids.

Conclusion

Marine alkaloids, exemplified by compounds like this compound, represent a rich and promising frontier in the development of novel antineoplastic agents.[1][2] Their diverse chemical structures and varied mechanisms of action, often involving the induction of apoptosis and inhibition of key proliferative pathways, provide a strong rationale for their continued investigation.[4] The data and protocols summarized in this guide offer a framework for researchers in the field to systematically evaluate and characterize these potent natural products, with the ultimate goal of translating their therapeutic potential into effective cancer treatments. Further research into synthetic analogs and drug delivery systems will be crucial to optimize their efficacy and clinical applicability.[18]

References

- 1. A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Marine Alkaloids: A Natural Approach to Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine natural alkaloids as anticancer agents + | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]

- 5. This compound: a novel marine alkaloid inhibits in vitro proliferation of progenitor cells in chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer evaluation of spermatinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

- 15. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Antineoplastic Agents Derived from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gelatin-based anticancer drug delivery nanosystems: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

Eilatin: A Marine Alkaloid with Unexplored Therapeutic Potential

A deep dive into the available scientific literature reveals Eilatin as a promising, yet understudied, marine-derived compound with demonstrated anti-leukemic properties. This technical overview consolidates the existing data on this compound, highlighting its mechanism of action, experimental findings, and the significant gaps in current research that present opportunities for future investigation.

Introduction

This compound is a novel marine alkaloid isolated from the purple tunicate Eudistoma sp., found in the Red Sea.[1] Structurally, it is a highly symmetric heptacyclic aromatic compound, identified as a dibenzotetraazaperylene. Initial research in the mid-1990s identified its potential as a therapeutic agent, specifically in the context of Chronic Myeloid Leukemia (CML).[1] Despite its promising initial bioactivity, extensive follow-up research detailing its broader therapeutic applications and molecular mechanisms remains limited in the public domain.

Mechanism of Action and In Vitro Efficacy

The primary therapeutic potential of this compound, as suggested by available research, lies in its anti-proliferative effects against hematopoietic progenitor cells in CML. The hallmark of CML is the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the oncogenic BCR-ABL fusion gene. This fusion gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.

This compound has been shown to directly counteract the effects of the BCR-ABL oncoprotein. In vitro studies on CD34+ cells isolated from CML patients demonstrated that this compound significantly reduces the levels of BCR-ABL fusion signals.[1] This suggests that this compound may interfere with the expression or stability of the oncogene or its protein product, thereby inhibiting the primary driver of CML.

Quantitative Data

The available quantitative data on this compound's efficacy is primarily from a 1995 study published in Experimental Hematology. The key findings are summarized below.

| Cell Type | Treatment Concentration | Duration of Exposure | Effect | Reference |

| CD34+ cells from CML patients | 10⁻⁷ M | 16 hours | Reduction of BCR/ABL fusion signals to 54.5 ± 5% | [1] |

| Myeloid progenitor cells (CFU-C) from CML patients | 10⁻⁷ M and 10⁻⁶ M | 16 hours | Statistically significant (p < 0.05) inhibition of proliferation compared to normal progenitors | [1] |

Experimental Protocols

While detailed, step-by-step protocols are not available in the published literature, the key experimental methodologies employed in the foundational study on this compound are outlined here.

Cell Isolation and Culture

-

CD34+ Cell Isolation: CD34+ hematopoietic progenitor cells were isolated from the peripheral blood and bone marrow of CML patients.[1] Standard immunomagnetic cell separation techniques were likely employed for this purpose.

-

Cell Culture: The isolated CD34+ cells were cultured in a liquid medium to assess their proliferative capacity in the presence of this compound.[1]

Colony-Forming Unit-Cell (CFU-C) Assay

-

Objective: To determine the effect of this compound on the proliferation of myeloid progenitor cells.

-

Methodology: Myeloid progenitor cells from both CML patients and normal individuals were exposed to varying concentrations of this compound in a semi-solid medium. The proliferation of these cells results in the formation of colonies, which were then counted to assess the inhibitory effect of the compound.[1]

Fluorescence In Situ Hybridization (FISH)

-

Objective: To quantify the presence of the BCR-ABL fusion gene in CML cells following treatment with this compound.

-

Methodology: This technique utilizes fluorescently labeled DNA probes that bind specifically to the BCR and ABL genes. In cells with the Philadelphia chromosome, the proximity of the two genes results in a fusion signal. The percentage of cells exhibiting this fusion signal was quantified to measure the efficacy of this compound in reducing the leukemic cell population.[1]

Signaling Pathways and Visualizations

The primary signaling pathway implicated in the action of this compound is the BCR-ABL pathway. The BCR-ABL fusion protein activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and survival.

Based on the available data, this compound's intervention in this pathway appears to occur at or upstream of the BCR-ABL gene expression. A simplified logical diagram illustrating this proposed mechanism is provided below.

The following diagram illustrates a generalized workflow for evaluating the in vitro anti-leukemic activity of a compound like this compound, based on the methodologies described in the literature.

Future Directions and Conclusion

The initial findings on this compound are compelling, suggesting a potent and specific anti-leukemic activity. However, the lack of follow-up studies presents a significant knowledge gap. To fully realize the therapeutic potential of this compound, further research is imperative in the following areas:

-

Broad-Spectrum Anticancer Screening: Evaluation of this compound's cytotoxicity against a diverse panel of cancer cell lines to determine if its activity is specific to CML or extends to other malignancies.

-

Detailed Mechanistic Studies: Elucidation of the precise molecular target of this compound and its effects on the various downstream effectors of the BCR-ABL signaling pathway.

-

In Vivo Studies: Assessment of this compound's efficacy and safety in preclinical animal models of CML.

-

Chemical Synthesis and Analogue Development: Development of a synthetic route for this compound to ensure a stable supply for research and to enable the creation of derivatives with potentially improved potency and pharmacokinetic properties.

-

Clinical Trials: Should preclinical studies yield positive results, the progression of this compound or its analogs into clinical trials would be the ultimate step in evaluating its therapeutic utility.

References

Early Research on Eilatin: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a heptacyclic aromatic alkaloid first isolated from the marine tunicate Eudistoma sp. found in the Red Sea.[1][2] Its unique, highly symmetric dibenzotetraazaperylene structure has attracted interest for its potential biological activities. Early research, though limited, has highlighted its potent anti-proliferative effects, particularly against leukemic cells. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its biological activity, available quantitative data, and the experimental methodologies employed in its initial investigations.

Chemical Structure:

-

Chemical Formula: C₂₄H₁₂N₄

-

IUPAC Name: 3,13,16,26-tetrazaheptacyclo[13.11.1.1²,¹⁰.0⁴,⁹.0¹⁹,²⁷.0²⁰,²⁵.0¹⁴,²⁸]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene

Biological Activity: Anti-leukemic Effects

The primary focus of early biological research on this compound was its effect on hematopoietic cells, specifically its potential as an anti-leukemic agent. A pivotal study demonstrated this compound's inhibitory effects on the in vitro proliferation of progenitor cells from patients with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro studies on this compound's activity against CML cells.

| Cell Type | Treatment | Exposure Time | Endpoint | Result (Mean ± SE) |

| CD34+ cells from CML patients | This compound (10⁻⁷ M) | 16 hours | % BCR/ABL Fusion Signals (post 7-day culture) | 54.5 ± 5% |

| CD34+ cells from CML patients | Interferon-alpha (500 U/mL) | 16 hours | % BCR/ABL Fusion Signals (post 7-day culture) | 63.6 ± 5% |

| CD34+ cells from CML patients | Ara-C (10⁻⁹ M) | 16 hours | % BCR/ABL Fusion Signals (post 7-day culture) | 70 ± 4% |

| CD34+ cells from CML patients (Control) | No Treatment | 16 hours | % BCR/ABL Fusion Signals (post 7-day culture) | 94.6 ± 0.6% |

Table 1: Effect of this compound on BCR/ABL Fusion Signals in CD34+ CML Cells.[2]

| Cell Source | Treatment Concentration | Exposure Time | % Survival of Colony-Forming Units (CFU-C) |

| Bone Marrow (BM) of CML patients (n=7) | This compound (10⁻⁷ M) | 16 hours | Statistically lower than normal progenitors (p < 0.05) |

| Bone Marrow (BM) of CML patients (n=7) | This compound (10⁻⁶ M) | 16 hours | Statistically lower than normal progenitors (p < 0.05) |

| Bone Marrow (BM) of normal individuals | This compound | 16 hours | Control |

Table 2: Effect of this compound on the Proliferation of Myeloid Progenitor Cells (CFU-C).[2]

Experimental Protocols

Detailed experimental protocols from the early research on this compound are not extensively published. However, based on the available literature, the following methodologies were employed.

Colony-Forming Unit-Cell (CFU-C) Assay

This assay was used to assess the effect of this compound on the proliferation of myeloid progenitor cells.

Objective: To determine the dose-dependent inhibitory effect of this compound on the in vitro growth of hematopoietic colonies from normal and CML patient bone marrow.

Methodology (Reconstructed):

-

Cell Isolation: Mononuclear cells were isolated from the bone marrow of CML patients and normal individuals using Ficoll-Hypaque density gradient centrifugation.

-

Cell Culture: Cells were cultured in a semi-solid medium (e.g., methylcellulose) supplemented with growth factors to promote the formation of myeloid colonies.

-

Treatment: this compound, Interferon-alpha (IFN-α), and Cytosine arabinoside (Ara-C) were added to the cultures at various concentrations.

-

Incubation: The cultures were incubated for 14 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Colony Counting: After the incubation period, colonies (defined as aggregates of ≥40 cells) were counted using an inverted microscope.

-

Data Analysis: The percentage of surviving CFU-C in treated cultures was calculated relative to untreated control cultures.

Fluorescence In Situ Hybridization (FISH) for BCR/ABL Fusion

FISH was utilized to detect the hallmark BCR/ABL gene fusion in CML cells following treatment with this compound.

Objective: To quantify the reduction in the proportion of Ph+ cells after in vitro exposure to this compound.

Methodology (Reconstructed):

-

Cell Preparation: CD34+ cells were isolated from the peripheral blood or bone marrow of CML patients.

-

Treatment: The isolated CD34+ cells were exposed to this compound (10⁻⁷ M), IFN-α (500 U/mL), or Ara-C (10⁻⁹ M) for 16 hours.

-

Liquid Culture: Following treatment, the cells were washed and cultured in a liquid medium for 7 days to allow for proliferation.

-

Harvesting and Fixation: Cells were harvested, treated with a hypotonic solution, and fixed onto microscope slides.

-

Hybridization: The slides were incubated with a dual-color DNA probe set specific for the BCR and ABL gene regions. The hybridization was carried out overnight in a humidified chamber at 37°C.

-

Washing and Counterstaining: Post-hybridization washes were performed to remove unbound probes. The cell nuclei were then counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy and Analysis: The slides were analyzed under a fluorescence microscope. Cells exhibiting the BCR/ABL fusion signal (co-localization of red and green signals) were counted, and the percentage of Ph+ cells was determined.

Visualizations

Experimental Workflow for Evaluating this compound's Anti-leukemic Activity

Caption: Workflow for assessing this compound's in vitro anti-CML activity.

Postulated Signaling Pathway Inhibition by this compound in CML Cells

Caption: Hypothetical mechanism of this compound in CML cells.

Conclusion and Future Directions

Early research on this compound has established its potent in vitro activity against chronic myeloid leukemia progenitor cells. The significant reduction in CFU-C survival and the decrease in BCR/ABL-positive cells highlight its potential as a lead compound for anti-cancer drug development. However, the available data is limited, and further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:

-

Mechanism of Action: Studies to determine if this compound directly inhibits the BCR-ABL tyrosine kinase or acts on other downstream signaling pathways are crucial. Investigations into its effects on topoisomerase II, cell cycle progression, and apoptosis induction in various cancer cell lines are also warranted.

-

In Vivo Efficacy: Preclinical studies in animal models of CML and other cancers are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacological properties.

This technical guide provides a summary of the foundational research on this compound. While promising, the limited scope of the early studies underscores the need for more extensive research to validate and expand upon these initial findings.

References

Spectroscopic Characterization of Complex Heterocyclic Molecules: A Technical Guide for Researchers

Introduction

Eilatin, a complex polycyclic aromatic alkaloid, presents a significant analytical challenge for structural elucidation. This guide provides a comprehensive overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are pivotal for the unambiguous identification and characterization of this compound and other novel complex heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities.

While specific experimental spectroscopic data for this compound is not publicly available, this guide will present a framework for acquiring and interpreting such data, drawing parallels with structurally related compounds like isatin derivatives.

I. Mass Spectrometry (MS) for this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. For a compound like this compound (C₂₄H₁₂N₄), high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.

Anticipated Mass Spectrometry Data for this compound

The following table outlines the expected high-resolution mass spectrometry data for this compound.

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 357.1138 | Hypothetical | ESI-HRMS |

| [M+Na]⁺ | 379.0957 | Hypothetical | ESI-HRMS |

| [M]⁺˙ | 356.1062 | Hypothetical | EI-MS |

Note: The "Observed m/z" values are hypothetical and would be determined experimentally.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

A robust HRMS protocol is essential for accurate mass determination and formula confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source is required. Electrospray ionization (ESI) is suitable for polar molecules and can be performed in both positive and negative ion modes.

Sample Preparation:

-

Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

Incorporate an appropriate internal standard for mass calibration if required by the instrument.

LC-HRMS Method:

-

Liquid Chromatography (LC): A reversed-phase C18 column is typically used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: ESI positive and negative

-

Mass Range: m/z 100-1000

-

Resolution: >10,000 FWHM

-

Data Acquisition: Full scan mode for accurate mass measurement of the parent ion. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.

-

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and three-dimensional structure of organic molecules. For a complex aromatic system like this compound, a suite of 1D and 2D NMR experiments is necessary.

Anticipated ¹H and ¹³C NMR Data for this compound

Due to the highly conjugated and aromatic nature of this compound, the proton (¹H) and carbon (¹³C) NMR spectra are expected to show signals in the aromatic region. The exact chemical shifts are difficult to predict without experimental data, but a hypothetical range can be estimated.

Table of Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.0 - 9.0 | d, t, m | 7.0 - 8.5 |

Table of Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Ar-C | 110 - 150 |

| Ar-C (quaternary) | 120 - 160 |

Note: These are generalized ranges. The actual spectra would show distinct signals for each unique proton and carbon atom in the molecule.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex spectra of polycyclic aromatic compounds.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

-

Filter the sample into a 5 mm NMR tube.

NMR Experiments:

-

¹H NMR: A standard proton NMR experiment to identify the number of different types of protons and their splitting patterns.

-

¹³C NMR: A standard carbon-13 NMR experiment, often proton-decoupled, to identify the number of different types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two or three bond) correlations between protons and carbons, which is critical for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure.

III. Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for obtaining and analyzing mass spectrometry and NMR data for a novel compound like this compound.

Caption: Workflow for Mass Spectrometry Analysis of this compound.

Caption: Workflow for NMR Spectroscopy Analysis of this compound.

IV. Conclusion

The structural elucidation of novel and complex molecules like this compound is a challenging endeavor that relies on the synergistic application of advanced spectroscopic techniques. High-resolution mass spectrometry provides the crucial initial information of molecular formula, while a comprehensive suite of 1D and 2D NMR experiments is essential for assembling the complete atomic framework. The protocols and workflows detailed in this guide provide a solid foundation for researchers to approach the characterization of such compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents.

Heptacyclic Aromatic Compounds in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between heptacyclic aromatic compounds (HACs) and cancer presents a dual-edged sword for researchers. While many of these seven-ringed structures are potent carcinogens, their unique chemical properties also make them intriguing scaffolds for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth exploration of the core aspects of HACs in cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

Heptacyclic Aromatic Compounds of Interest in Cancer Research

Several heptacyclic aromatic hydrocarbons (HAHs) have been extensively studied for their carcinogenic properties. Understanding their mechanisms of action is crucial for both toxicological assessment and for identifying potential therapeutic intervention points.

-

Dibenz[a,h]anthracene (DBA): A well-established tumorigenic PAH, DBA forms DNA adducts, leading to the activation of DNA damage responses.[1] This can induce cell cycle arrest and apoptosis through both p53-dependent and independent pathways.[1] Classified as a probable human carcinogen (Group 2A), human exposure primarily occurs through tobacco smoke, air pollution, and contaminated food and water.[2]

-

Dibenzo[a,l]pyrene (DB[a,l]P): Considered an extremely potent carcinogen, DB[a,l]P has demonstrated significantly higher tumorigenic activity than other well-known carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA) and benzo[a]pyrene (B[a]P) in mouse skin models.[3] Its carcinogenic effects are mediated through the formation of diol epoxides, which are metabolites that readily react with DNA.[4] Studies have shown that oral application of a DB[a,l]P metabolite induces a high incidence of oral squamous cell carcinoma in mice.[4]

While the inherent carcinogenicity of many HACs is a significant focus, research has also explored the potential of modified polycyclic aromatic compounds as anti-cancer agents. These efforts often involve synthesizing derivatives that retain the DNA-intercalating properties of the planar ring system while minimizing toxicity to normal cells.[5][6]

Quantitative Data on the Biological Activity of Heptacyclic and Related Polycyclic Aromatic Compounds

The following tables summarize key quantitative data from studies on the carcinogenic and anti-cancer activities of selected polycyclic aromatic compounds.

Table 1: Carcinogenic Activity of Dibenzo[a,l]pyrene (DB[a,l]P) in Mouse Skin

| Compound | Dose (nmol) | Tumor Incidence (%) | Tumors per Mouse |

| DB[a,l]P | 8 | 91 (malignant) | - |

| DB[a,l]P | 4 | 70 (malignant) | - |

| DB[a,l]P | 1 | - | 2.6 |

| DB[a,l]P | 0.25 | - | 0.79 |

| DMBA | 4 | - (one mouse with 2 carcinomas) | - |

| DMBA | 1 | - | 0.29 |

| B[a]P | 1 | inactive | inactive |

Data extracted from studies on female SENCAR mice.[3]

Table 2: In Vitro Cytotoxicity of Novel Polyaromatic Compounds

| Compound | Cell Line | IC50 (µM) | Comparison |

| Compound 2 (Chrysene derivative) | HeLa (Cervical Cancer) | - | Better cytotoxicity than cisplatin |

| Compound 3 (Pyrenyl ether) | HT-29 (Colon Cancer) | - | Better cytotoxicity than cisplatin |

| Compound 3 (Pyrenyl ether) | HeLa (Cervical Cancer) | - | Better cytotoxicity than cisplatin |

IC50 values were not explicitly provided in the source material, but the comparative cytotoxicity was noted.[5][6]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the research of heptacyclic aromatic compounds and cancer.

In Vitro Mammalian Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[5]

Protocol:

-

Cell Plating: Plate cells in a 96-well dish at a density of 5,000 cells per well and incubate overnight at 37°C.

-

Compound Treatment: The following day, treat the cells with increasing concentrations of the test compound (e.g., 3–100 µM). The compound should be dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low (e.g., 0.5%).

-

Controls: Include negative controls (e.g., DMSO alone) and positive controls for cytotoxicity (e.g., 10 µM doxorubicin).

-

Incubation: Incubate the treated cells for 48 hours.

-

Fixation and Staining: Fix the cells and perform the Sulforhodamine B colorimetric assay as previously described to analyze cell viability.

In Vivo Mouse Skin Carcinogenesis Model

This model is used to assess the tumor-initiating and carcinogenic potential of compounds.[3]

Protocol:

-

Animal Model: Use a susceptible mouse strain, such as female SENCAR mice.

-

Initiation: Apply a single topical dose of the test compound (e.g., 0.25 nmol or 1 nmol) dissolved in a suitable vehicle to the dorsal skin of the mice.

-

Promotion: After a set period (e.g., one week), begin promotion by applying a tumor promoter, such as phorbol ester acetate, to the same area, typically twice a week.

-

Observation: Monitor the mice regularly for the appearance and growth of skin tumors.

-

Data Collection: Record the number of tumors per mouse and the percentage of mice with tumors over the course of the experiment (e.g., 40 weeks).

-

Histopathological Analysis: At the end of the study, sacrifice the animals and perform histopathological analysis to classify the tumors as benign or malignant.

Signaling Pathways and Experimental Workflows

The interaction of heptacyclic aromatic compounds with cellular machinery often involves complex signaling pathways. The following diagrams, generated using the DOT language, visualize some of these key processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dibenz[a,h]anthracene (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

- 3. Tumor-initiating activity and carcinogenicity of dibenzo[a,l]pyrene versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of oral carcinogenesis induced by dibenzo[a,l]pyrene: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Nature's Arsenal: A Technical Guide to Natural Product Drug Discovery for Leukemia

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukemia, a group of hematological malignancies characterized by the uncontrolled proliferation of abnormal white blood cells, remains a significant global health challenge. While conventional chemotherapy has improved survival rates, issues of drug resistance and toxicity necessitate the exploration of novel therapeutic avenues. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new anti-leukemic agents. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key signaling pathways involved in the discovery and development of natural product-based drugs for leukemia.

Major Classes of Anti-Leukemic Natural Products and Their Mechanisms of Action

A diverse array of natural compounds has demonstrated potent anti-leukemic activity. These are broadly categorized based on their chemical structures and elicit their effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical cell signaling pathways.

Table 1: Prominent Classes of Anti-Leukemic Natural Products and their IC50 Values

| Natural Product Class | Compound Example | Leukemia Cell Line | IC50 (µM) | Reference(s) |

| Alkaloids | Vincristine | P388 | Varies | |

| Vinblastine | P388 | Varies | ||

| Thienoquinolizidine deriv. 9 | L1210 | ~72-82 | [1] | |

| Thienoquinolizidine deriv. 11 | L1210 | ~13 | [1] | |

| Flavonoids | Quercetin | HL-60 | ~7.7 (96h) | [2] |

| Apigenin | K562 | 140 | [3] | |

| Luteolin | K562 | 100 | [3] | |

| Baicalein | K562 | 24.3 | ||

| Myricetin | K562 | 78.2 | ||

| Phenolics | Resveratrol | U937 | Varies | [4] |

| Curcumin | K562 | Varies | [5] | |

| Terpenoids | Parthenolide | Primary AML cells | Varies | [6] |

| Silvestrol | MV4-11 (FLT3-ITD) | 0.0027 (48h) | [7] | |

| Silvestrol | THP-1 (FLT3-wt) | 0.0038 (48h) | [7] |

Experimental Protocols for Anti-Leukemic Drug Discovery

The identification and validation of novel anti-leukemic natural products rely on a series of robust in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., HL-60, K562, Jurkat) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.[8] Include wells with medium alone as a blank control.

-

Compound Treatment: Prepare serial dilutions of the natural product extract or pure compound. Add the desired concentrations to the wells and incubate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat leukemia cells with the natural product at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 x 10⁶ cells/mL.[9]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Protein Expression Analysis: Western Blotting for Bcl-2 and Caspase-3

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of apoptosis.

Protocol:

-

Cell Lysis and Protein Extraction:

-

Wash leukemia cells with ice-cold PBS.[3]

-

Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.[10]

-

Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA or Bradford assay.[11]

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins based on molecular weight using a 10-15% SDS-polyacrylamide gel.[12]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[14]

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Key Signaling Pathways in Leukemia and Their Modulation by Natural Products

Several critical signaling pathways are dysregulated in leukemia, promoting cell survival, proliferation, and resistance to apoptosis. Many natural products exert their anti-leukemic effects by targeting these pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its constitutive activation is a common feature in many types of leukemia.

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by natural products.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another key regulator of cell proliferation and survival that is often hyperactivated in leukemia.[4]

Caption: The MAPK/ERK signaling cascade and points of inhibition by natural compounds.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation in leukemia cells contributes to chemoresistance and disease progression.[6]

Caption: The NF-κB signaling pathway and its inhibition by natural products like curcumin.

Experimental Workflow for Natural Product Drug Discovery in Leukemia

The process of discovering and developing anti-leukemic drugs from natural sources is a multi-step endeavor.

References

- 1. The Anti-Leukemic Activity of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 4. Resveratrol Sensitizes Acute Myelogenous Leukemia Cells to Histone Deacetylase Inhibitors through Reactive Oxygen Species-Mediated Activation of the Extrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic Induction of Apoptosis by Quercetin and Curcumin in Chronic Myeloid Leukemia (K562) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Plant-derived extracts and metabolic modulation in leukemia: a promising approach to overcome treatment resistance [frontiersin.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 9. origene.com [origene.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 12. edspace.american.edu [edspace.american.edu]

- 13. Frontiers | A Review of Resveratrol as a Potent Chemoprotective and Synergistic Agent in Cancer Chemotherapy [frontiersin.org]

- 14. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Eilatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eilatin, a heptacyclic aromatic alkaloid of marine origin, has garnered significant attention due to its potent cytotoxic and antitumor properties. Its complex, symmetrical structure presents a formidable challenge in synthetic organic chemistry. This document provides detailed application notes and protocols for two distinct and notable total syntheses of this compound: a multi-step linear synthesis and a biomimetic two-step synthesis. The protocols are compiled from primary literature to aid researchers in the replication and further investigation of this pharmacologically significant molecule. Quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

This compound is a polycyclic aromatic alkaloid that belongs to the pyridoacridine family of marine natural products. These compounds are known for their diverse biological activities, including cytotoxicity against various cancer cell lines, making them attractive targets for total synthesis and drug development. The pursuit of a viable synthetic route to this compound is not only crucial for ensuring a sustainable supply for further biological evaluation but also for creating a platform to generate novel analogs with potentially improved therapeutic indices. This document outlines two seminal approaches to the total synthesis of this compound, providing detailed experimental procedures and comparative data.

Data Presentation

Table 1: Comparison of Key Quantitative Data for this compound Total Syntheses

| Parameter | Nakahara et al. Multi-step Synthesis | Gellerman et al. Biomimetic Synthesis |

| Overall Yield | Not explicitly stated, but estimated to be around 20-25% based on individual step yields. | Not explicitly stated. |

| Number of Steps | 7 | 2 |

| Starting Materials | 2-quinolinone | Catechol, Monotrifluoro kynuramine |

| Key Reactions | Palladium-catalyzed formate reduction, Oxidative demethylation, Condensation, Cyclization, One-pot annulation, Catalytic hydrogenation | Oxidative condensation, Base-mediated cyclization |

| Final Product Confirmation | Identical ¹H and ¹³C NMR spectra to natural this compound.[1] | Comparison with authentic sample. |

Experimental Protocols

I. Nakahara et al. Multi-step Linear Synthesis

This synthesis provides a controlled, step-wise construction of the this compound core.

1. Synthesis of Aryl Triflate (8)

-

To a solution of 2-quinolinone (7) in dichloromethane, add trifluoromethanesulfonic anhydride and N,N-diisopropylethylamine at -20 °C under an argon atmosphere.

-

Stir the reaction mixture for 30 minutes.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the aryl triflate (8).

-

Yield: 93%[1]

2. Synthesis of Quinoline (9)

-

In a flask containing the aryl triflate (8), add dimethylformamide (DMF) and a palladium catalyst (e.g., Pd(PPh₃)₄) followed by triethylammonium formate.

-

Heat the mixture at 60 °C for 2 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield quinoline (9).

-

Yield: 87%[1]

3. Synthesis of p-Quinone (10)

-

Dissolve quinoline (9) in a mixture of acetonitrile and water.

-

Add cerium (IV) ammonium nitrate (CAN) in portions at room temperature.

-

Stir the mixture for 1 hour.

-

Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography.

-

Yield: 60%[1]

4. Synthesis of 6-(2-acetylanilino)-4-(2-nitrophenyl)quinoline-5,8-dione (11)

-

To a solution of p-quinone (10) in a suitable solvent, add 2-aminoacetophenone and a cerium salt (e.g., CeCl₃·7H₂O).

-

Stir the reaction at room temperature for 3 hours.

-

Dilute with water and extract with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

-

Yield: 54%[1]

5. Synthesis of Tetracyclic Quinone (12)

-

Treat compound (11) with a mixture of concentrated sulfuric acid and acetic acid.

-

Heat the reaction at 60 °C for 15 hours.

-

Carefully pour the mixture into ice water and neutralize with a base.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify by column chromatography.

-

Yield: 80%[1]

6. Synthesis of 10-(2-Nitrophenyl)-9H-quino[4,3,2-de][2]phenanthrolin-9-one (13)

-

A solution of the tetracyclic quinone (12) (41 mg, 0.103 mmol) and N,N-dimethylformamide diethyl acetal (58 mg, 0.4 mmol) in DMF (0.6 ml) is stirred at 120°C for 30 min.[1]

-

To the reaction mixture, add acetic acid (1 ml) and ammonium chloride (96 mg, 1.8 mmol).[1]

-

Stir the whole mixture at 115°C for 30 min.[1]

-

Dilute with water (20 ml) and extract with CHCl₃ (3 x 4 ml).[1]

-

Wash the extract with brine, dry, and evaporate.[1]

-

Chromatograph the residue (eluting with ethyl acetate-MeOH-CHCl₃ 10:1:1) to afford compound 13 (31 mg).[1]

-

Yield: 75%[1]

7. Total Synthesis of this compound (1)

-

Dissolve the pentacyclic compound (13) in ethanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere for 1.5 hours.[1]

-

Filter the catalyst and concentrate the filtrate to obtain this compound (1).

-

Yield: 85%[1]

II. Gellerman et al. Biomimetic Two-Step Synthesis

This approach mimics a plausible biosynthetic pathway to construct the complex core of this compound rapidly.

1. Oxidative Condensation

-

In a solution of aqueous ethanol, dissolve catechol and monotrifluoro kynuramine.

-

Add sodium periodate (NaIO₃) to initiate the oxidative condensation.

-

Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude intermediate.

2. Base-mediated Cyclization

-

Dissolve the crude intermediate from the previous step in ammoniacal methanol.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford this compound (1).

Mandatory Visualization

Caption: Reaction scheme for the multi-step total synthesis of this compound by Nakahara et al.

Caption: Reaction scheme for the biomimetic total synthesis of this compound by Gellerman et al.

References

Biomimetic Synthesis of Eilatin from Catechol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eilatin, a heptacyclic aromatic alkaloid, has garnered significant interest within the scientific community due to its potential as an antineoplastic agent. This document provides detailed application notes and protocols for the biomimetic synthesis of this compound, commencing from the readily available precursor, catechol. The synthesis emulates a plausible biosynthetic pathway, offering an efficient route to this complex natural product. The protocol is divided into two main stages: the synthesis of the key intermediate, kynuramine, from tryptamine, and the subsequent biomimetic condensation and cyclization with catechol to yield this compound. Furthermore, this document summarizes the quantitative data associated with the synthesis and discusses the known biological activities of this compound, including its potential mechanisms of action. The provided experimental workflows and diagrams are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a structurally intricate marine alkaloid first isolated from the tunicate Eudistoma sp. Its complex, symmetrical architecture and potent biological activities, particularly its antileukemic properties, have made it an attractive target for total synthesis. The biomimetic approach described herein is based on the seminal work of Gellerman, Babad, and Kashman, which postulates a synthesis pathway involving the oxidative coupling of a kynuramine derivative with catechol.[1] This method is notable for its efficiency and for potentially mimicking the natural production of such alkaloids.

Data Presentation

The following table summarizes the key quantitative data for the biomimetic synthesis of this compound. Please note that the yield for the biomimetic synthesis of this compound is based on the original communication, which did not provide a detailed breakdown of the yield for each step.

| Reaction Step | Product | Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |

| Kynuramine Synthesis | Kynuramine | Tryptamine | Ozone | Methanol, Sodium borohydride | Not specified | General method |

| This compound Synthesis (Step 1) | Intermediate | Catechol, Monotrifluoro kynuramine | Sodium iodate (NaIO₃) | Aqueous Ethanol | Not specified | [1] |

| This compound Synthesis (Step 2) | This compound | Intermediate | 4-(Dimethylamino)pyridine (DMAP) | Ammoniacal Methanol | Not specified | [1] |

Experimental Protocols

Protocol 1: Synthesis of Kynuramine from Tryptamine

This protocol describes a general method for the ozonolysis of tryptamine to form kynuramine, a key precursor for the biomimetic synthesis of this compound.

Materials:

-

Tryptamine

-

Methanol (reagent grade)

-

Ozone (generated from an ozone generator)

-

Sodium borohydride

-

Dry ice/acetone bath

-

Standard glassware for organic synthesis

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Dissolve tryptamine in methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

-

Slowly add sodium borohydride to the reaction mixture at -78 °C to reduce the ozonide intermediate.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude kynuramine by column chromatography on silica gel.

Protocol 2: Biomimetic Synthesis of this compound from Catechol and Kynuramine

This two-step protocol is based on the biomimetic synthesis reported by Gellerman, Babad, and Kashman.[1] The original communication utilized monotrifluoro kynuramine; however, this protocol is generalized for kynuramine. Researchers should consider the use of the fluorinated analogue for potentially improved yields and stability.

Step 1: Oxidative Coupling

Materials:

-

Catechol

-

Kynuramine (or Monotrifluoro kynuramine)

-

Sodium iodate (NaIO₃)

-

Aqueous Ethanol

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve catechol and kynuramine in a mixture of ethanol and water.

-

To this solution, add a solution of sodium iodate in water dropwise with stirring at room temperature.

-

Monitor the reaction by TLC. The reaction is expected to proceed under oxidative conditions to form an intermediate.

-

Upon completion, the reaction mixture containing the intermediate is used directly in the next step.

Step 2: Cyclization to this compound

Materials:

-

Reaction mixture from Step 1

-

Ammoniacal Methanol

-

4-(Dimethylamino)pyridine (DMAP)

-

Standard glassware for organic synthesis

-

Rotary evaporator

-

Purification supplies (e.g., for crystallization or chromatography)

Procedure:

-